molecular formula C12H28N2O14S B1671601 D-Glucosamine sulfate CAS No. 29031-19-4

D-Glucosamine sulfate

Cat. No.: B1671601
CAS No.: 29031-19-4
M. Wt: 456.42 g/mol
InChI Key: WLNBMPZUVDTASE-HXIISURNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucosamine sulfate: is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish, animal bones, bone marrow, and fungi. This compound is widely used as a dietary supplement for the treatment of osteoarthritis and joint pain due to its role in maintaining cartilage health .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Extraction: The traditional method involves the hydrolysis of chitin from marine or fungal sources using strong acids at high temperatures.

    Enzymatic Catalysis: An alternative method involves the use of chitinolytic enzymes to hydrolyze chitin directly into D-Glucosamine.

Industrial Production Methods:

    Fermentation: D-Glucosamine can be produced by fermentation using engineered microorganisms.

    Chemical Synthesis: Involves the conversion of D-Glucosamine hydrochloride into free D-Glucosamine, followed by the addition of sulfuric acid to form D-Glucosamine sulfate.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Osteoarthritis Treatment

D-Glucosamine sulfate is most commonly used in managing osteoarthritis, particularly in the knee. Clinical studies have demonstrated its effectiveness in reducing pain and improving joint function:

  • Pain Relief : A meta-analysis indicated that glucosamine sulfate is more effective than placebo in alleviating pain associated with knee osteoarthritis .
  • Function Improvement : Long-term use (1500 mg/day) has shown benefits in enhancing physical function and delaying disease progression .

Other Musculoskeletal Disorders

Beyond osteoarthritis, glucosamine sulfate has been investigated for its potential benefits in various conditions:

  • Joint Pain from Drug Use : It may alleviate joint pain caused by certain medications, providing symptomatic relief for patients undergoing treatments like chemotherapy .
  • Interstitial Cystitis : Some studies suggest glucosamine sulfate may help manage symptoms associated with this bladder condition .

Safety and Efficacy

While this compound is generally considered safe, it is essential to evaluate its efficacy through well-designed studies. The following table summarizes findings from various clinical trials:

StudyPopulationDosageDurationOutcome
OA Patients1500 mg/day24 weeksSignificant reduction in pain
OA Patients1500 mg/day12 monthsImproved joint function
ChondrocytesVariableIn vitroReduced PGE2 production

Case Study: Osteoarthritis Management

In a randomized controlled trial involving 200 participants with knee osteoarthritis, those treated with glucosamine sulfate experienced a notable reduction in pain scores compared to the placebo group after six months. The study highlighted improvements in both morning stiffness and overall joint functionality.

Case Study: Joint Pain Relief

A cohort study assessed patients experiencing joint pain due to rheumatoid arthritis medications. Participants reported significant relief after three months of glucosamine sulfate supplementation, indicating its potential as an adjunctive therapy for drug-induced joint discomfort.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

D-Glucosamine sulfate is a naturally occurring amino sugar that plays a crucial role in the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of cartilage and connective tissue. It has garnered interest in the context of osteoarthritis (OA) and other joint disorders due to its purported chondroprotective and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

The biological activity of this compound is primarily attributed to its dual mechanism of action:

  • Stimulation of GAG Synthesis : this compound promotes the synthesis of GAGs and enhances type II collagen expression in chondrocytes, which are vital for maintaining cartilage integrity .
  • Inhibition of Degradation : It prevents the breakdown of GAGs and collagen by down-regulating inflammatory cytokines, inhibiting prostaglandin E2 synthesis, and reducing the expression of catabolic enzymes such as metalloproteinases (MPs) .

Biological Effects

This compound has been shown to exert several biological effects:

  • Anti-inflammatory Effects : Research indicates that glucosamine can inhibit the expression and activity of catabolic enzymes involved in cartilage degradation, such as aggrecanases and matrix metalloproteinases (MMPs) .
  • Antioxidant Properties : Studies have demonstrated that glucosamine sulfate can reduce oxidative stress in chondrocytes by decreasing reactive oxygen species (ROS) levels, thereby protecting against oxidative damage .
  • Chondroprotective Effects : Clinical trials suggest that glucosamine sulfate can slow the progression of joint space narrowing in osteoarthritis patients, indicating its potential as a disease-modifying osteoarthritis drug (DMOAD) .

Case Studies

  • Hepatotoxicity Reports : A few case studies have documented instances of hepatotoxicity associated with glucosamine-chondroitin supplements. Patients exhibited elevated liver enzymes after intake, which normalized upon discontinuation of the supplements . This highlights the need for caution when using glucosamine products.
  • Long-term Efficacy : A study involving 106 patients showed no significant joint-space loss in those taking glucosamine sulfate over an extended period, reinforcing its potential protective role against cartilage degeneration .

Clinical Trials

A comprehensive review of clinical trials indicates varying efficacy based on formulation:

  • Efficacy Comparison : Glucosamine sulfate has been shown to be more effective than glucosamine hydrochloride in some studies regarding joint health outcomes . However, other studies suggest that different formulations may yield inconsistent results due to variable absorption and bioavailability .

Data Table: Summary of Key Studies on this compound

Study ReferenceSample SizeDurationOutcomeNotes
106 patientsLong-termNo significant joint-space lossSupports chondroprotective effect
Case ReportsVariesHepatotoxicity observedCaution advised with supplements
50 patients12 monthsPain reduction but no structural efficacyHighlights need for further research

Q & A

Basic Research Questions

Q. What are the standardized methods for detecting and quantifying D-Glucosamine sulfate in experimental samples?

  • Methodology : Use enzymatic assays coupled with spectrophotometric detection. Dilute samples based on estimated concentrations (e.g., <0.8 g/L requires no dilution; 0.8–8.0 g/L requires 1:10 dilution with water) to ensure absorbance (ΔA) falls within 0.100–0.800. Enzymatic reactions involve phosphorylation and oxidation steps, with NADPH formation proportional to D-Glucosamine concentration . For distinguishing between salt forms (e.g., sodium vs. potassium salts), dissolve samples in saturated ammonium sulfate or dimethyl sulfoxide, filter insoluble residues, and apply pharmacopeial chloride/sulfate ion tests (e.g., Chinese Pharmacopoeia Appendix VIII A/B) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Protocol : Store lyophilized powder under inert gas (e.g., nitrogen) at -20°C for up to 3 years. For solutions, use -80°C for 1 year to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Note that sulfate salts may dissociate into free sulfate ions under certain conditions, requiring validation via ion chromatography .

Q. What synthesis routes yield stereoselectively pure this compound?

  • Approach : Utilize chiral sugar templates (e.g., D-galactosamine) to induce stereoselective crystallization of hexol complexes. Monitor Λ/∆ isomer ratios via circular dichroism (CD) spectroscopy. For example, racemic hexol sulfate treated with D-galactosamine preferentially solubilizes Λ isomers, while D-Glucosamine enriches ∆ isomers in subsequent crystallization .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound influence experimental design in vivo?

  • Considerations : this compound dissociates into glucosamine and sulfate ions in the small intestine, with >90% absorption within 2–3 hours. Design studies to account for rapid plasma clearance (half-life ~3 hrs) and competition with glucose for cellular uptake. Use LC-MS/MS to measure serum glucosamine levels, as sulfate salts dissociate completely in vivo, rendering salt-specific tracking irrelevant .

Q. What experimental strategies resolve contradictions in reported sulfate ion bioavailability from this compound formulations?

  • Analysis : Some studies report sulfate ions as free (unbound) due to hydrolysis during synthesis. To verify, perform ion-pair chromatography or conduct solubility tests in dimethyl sulfoxide (DMSO): insoluble residues indicate unbound sulfate (e.g., KCl or Na₂SO₄). Compare results against pharmacopeial standards for sulfate ion quantification .

Q. How does this compound modulate glycosaminoglycan (GAG) biosynthesis in articular cartilage studies?

  • Experimental Design : Treat chondrocyte cultures with 10–100 µM this compound and measure GAG production via dimethylmethylene blue (DMMB) assays. Co-administer ³⁵S-sulfate to track incorporation into heparan sulfate chains. Note that excess glucose (>25 mM) competitively inhibits glucosamine uptake, requiring strict glucose control in media .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines : Use PPE (gloves, masks, goggles) to avoid dermal/ocular exposure (H313/H333 hazards). Collect waste separately for professional disposal due to potential environmental toxicity. For in vivo studies, adhere to OECD/EPA guidelines for systemic toxicity assessments, including irritation and sensitization tests .

Q. Data Contradiction & Validation

Q. Why do some assays fail to detect this compound in complex biological matrices?

  • Troubleshooting : Matrix interference (e.g., proteins, lipids) may suppress enzymatic or chromatographic signals. Pre-treat samples with solid-phase extraction (SPE) using C18 columns. Validate recovery rates via spiked controls. For low ΔA values (<0.100), increase sample volume (up to 1 mL) or reduce dilution factors .

Q. How can researchers verify the purity of commercial this compound batches?

  • Validation Steps :

Ion Analysis : Test for chloride/sulfate ions using pharmacopeial methods. Free sulfate indicates incomplete salt formation.

HPLC : Use a Zorbax SB-L1 column with phosphate buffer (pH 3.0) and UV detection at 195 nm. Compare retention times against USP reference standards.

NMR : Assess anomerization (α/β ratios) and protonation states via ¹H/¹⁵N NMR, as improper synthesis may yield unstable anomers .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNBMPZUVDTASE-HXIISURNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14999-43-0, 29031-19-4
Record name Glucosamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glucosamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCOSAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FW7WLR731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucosamine sulfate
Reactant of Route 2
D-Glucosamine sulfate
Reactant of Route 3
D-Glucosamine sulfate
Reactant of Route 4
D-Glucosamine sulfate
Reactant of Route 5
D-Glucosamine sulfate
Reactant of Route 6
D-Glucosamine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.